molecular formula C23H19N3O4 B15148914 N'-[(4-methoxyphenyl)carbonyl]-5-phenoxy-1H-indole-2-carbohydrazide

N'-[(4-methoxyphenyl)carbonyl]-5-phenoxy-1H-indole-2-carbohydrazide

Cat. No.: B15148914
M. Wt: 401.4 g/mol
InChI Key: WDGNJGRIMOCRMN-UHFFFAOYSA-N
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Description

N’-[(4-methoxyphenyl)carbonyl]-5-phenoxy-1H-indole-2-carbohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an indole core, a phenoxy group, and a methoxyphenyl carbonyl group, making it an interesting subject for research in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(4-methoxyphenyl)carbonyl]-5-phenoxy-1H-indole-2-carbohydrazide typically involves multiple steps, starting with the preparation of the indole core. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring. The phenoxy group can be introduced through a nucleophilic substitution reaction, while the methoxyphenyl carbonyl group is typically added via an acylation reaction using a suitable acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts and other additives may also be used to enhance the reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

N’-[(4-methoxyphenyl)carbonyl]-5-phenoxy-1H-indole-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the phenoxy or methoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N’-[(4-methoxyphenyl)carbonyl]-5-phenoxy-1H-indole-2-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(4-methoxyphenyl)carbonyl]-5-phenoxy-1H-indole-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound’s indole core allows it to interact with various enzymes and receptors, potentially inhibiting or activating their functions. The phenoxy and methoxyphenyl groups may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(4-methoxyphenyl)carbonyl]-5-phenoxy-1H-indole-2-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H19N3O4

Molecular Weight

401.4 g/mol

IUPAC Name

N'-(4-methoxybenzoyl)-5-phenoxy-1H-indole-2-carbohydrazide

InChI

InChI=1S/C23H19N3O4/c1-29-17-9-7-15(8-10-17)22(27)25-26-23(28)21-14-16-13-19(11-12-20(16)24-21)30-18-5-3-2-4-6-18/h2-14,24H,1H3,(H,25,27)(H,26,28)

InChI Key

WDGNJGRIMOCRMN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NNC(=O)C2=CC3=C(N2)C=CC(=C3)OC4=CC=CC=C4

Origin of Product

United States

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